4-(2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
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Overview
Description
4-(2-Methoxyphenyl)-4-azatricyclo[5220~2,6~]undec-8-ene-3,5-dione is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxyphenyl isocyanate with a suitable tricyclic precursor under controlled conditions . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
4-(2-Methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 10-Isopropyl-8-methyl-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
- 2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate
Uniqueness
4-(2-Methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione is unique due to its specific tricyclic structure and the presence of the 2-methoxyphenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(2-methoxyphenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-21-13-5-3-2-4-12(13)18-16(19)14-10-6-7-11(9-8-10)15(14)17(18)20/h2-7,10-11,14-15H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVZBQVWHUZROU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3C4CCC(C3C2=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202948 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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